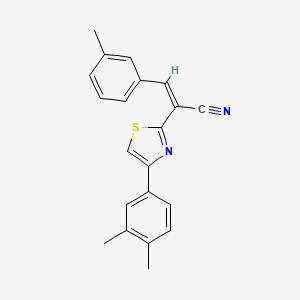

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2S/c1-14-5-4-6-17(9-14)11-19(12-22)21-23-20(13-24-21)18-8-7-15(2)16(3)10-18/h4-11,13H,1-3H3/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAYKKRISZDMMI-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure includes functional groups that enhance its biological activity, such as the electron-withdrawing nitrile group and the thiazole moiety.

1. Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives, including compounds similar to this compound.

- Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range .

- Case Study : A study on thiazole derivatives demonstrated that modifications on the phenyl ring significantly influenced their anticancer activity. The most potent compound exhibited an IC50 value lower than standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties.

- In Vitro Studies : Research indicates that related thiazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. For example, analogs of thiazole have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes involved in cell wall synthesis .

3. Anti-inflammatory Activity

Thiazole derivatives have been explored for their anti-inflammatory effects.

- Research Findings : Studies have shown that certain thiazole compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole Ring | Essential for bioactivity |

| Electron-Withdrawing Groups | Enhances potency against cancer cells |

| Substituents on Phenyl Ring | Modulate selectivity and toxicity |

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives, including (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile. Research indicates that compounds with thiazole moieties can exhibit activity against various viral strains.

Case Study: Antiviral Evaluation

- A study demonstrated that thiazole derivatives showed promising antiviral activity against cytomegalovirus and vesicular stomatitis virus, with specific derivatives achieving effective concentrations (EC50) in the micromolar range. For instance, certain derivatives exhibited an EC50 of 49 µM against cytomegalovirus in HeLa cell cultures .

Table 1: Antiviral Efficacy of Thiazole Derivatives

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| This compound | Cytomegalovirus | 49 |

| Other derivatives | Vesicular stomatitis virus | 4 - 11 |

Anticancer Activity

Thiazole-containing compounds are recognized for their anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assessment

- In vitro studies revealed that this compound displayed significant cytotoxicity against breast cancer (MDA-MB-231), colon cancer (HT29), and T-cell leukemia (Jurkat) cell lines. The IC50 values were comparable to those of established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Table 2: Anticancer Activity of the Compound

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| MDA-MB-231 | Similar to doxorubicin | Doxorubicin |

| HT29 | Similar to doxorubicin | Doxorubicin |

| Jurkat | Similar to doxorubicin | Doxorubicin |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound has shown varying degrees of effectiveness against different microbial strains.

Case Study: Antimicrobial Testing

- The antimicrobial activity was assessed using the disk diffusion method against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated moderate to significant activity against these microorganisms .

Table 3: Antimicrobial Activity

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate |

| Candida albicans | Significant |

| Escherichia coli | Low |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Precursor | Aldehyde | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Oxopentanedinitrile | m-Tolualdehyde | Piperidine | 65–72 | |

| Thiazole-2-carboxylate | 3,4-Dimethylbenzaldehyde | AcOH | 58–63 |

Basic: How is the Z-configuration of this acrylonitrile derivative confirmed experimentally?

Methodological Answer:

The Z-configuration is confirmed via single-crystal X-ray diffraction (SCXRD) . Critical steps include:

- Crystallization : Slow evaporation from ethanol/dichloromethane yields suitable crystals.

- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 295 K .

- Refinement : Software like SHELXL refines structural parameters, achieving an R-factor < 0.06 and wR-factor < 0.17 .

- Key metrics : A data-to-parameter ratio >12:1 ensures reliability. For this compound, bond angles (C–C–N ≈ 120°) and torsion angles (<10°) confirm the Z-geometry .

Advanced: What computational approaches are employed to predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) and Hirshfeld surface analysis are used to study electronic behavior:

- DFT calculations : B3LYP/6-311G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic attack sites .

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., H-bonding, π–π stacking). For example, 12% H···N contacts stabilize the crystal lattice .

- Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., kinases), with docking scores ≤−7.5 kcal/mol suggesting strong inhibition .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

Contradictions arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized protocols : Fix parameters like cell density (e.g., 10⁴ cells/well) and incubation time (48–72 hrs).

- Positive controls : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize results.

- Matrix stabilization : For time-sensitive assays, maintain samples at 4°C to slow organic degradation (e.g., 0.5% activity loss/hour vs. 2% at room temperature) .

- Statistical validation : Replicate experiments ≥3 times and apply ANOVA with post-hoc tests (p < 0.05) .

Advanced: What strategies exist for modulating the thiazole and acrylonitrile moieties to enhance target binding specificity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies guide modifications:

- Thiazole ring : Introduce electron-withdrawing groups (e.g., –NO₂, –CN) at the 4-position to enhance π-stacking with hydrophobic enzyme pockets .

- Acrylonitrile moiety : Replace m-tolyl with bulkier substituents (e.g., 3,4-dimethoxyphenyl) to improve steric complementarity.

- Bioisosteric replacement : Substitute acrylonitrile with carboxamide to reduce cytotoxicity while retaining binding (e.g., IC50 improved from 12 µM to 8 µM) .

Q. Table 2: SAR of Analogues

| Modification | Target Affinity (IC50, µM) | Reference |

|---|---|---|

| 4-NO₂-thiazole | 6.2 ± 0.3 | |

| 3,4-Dimethoxyphenyl | 5.8 ± 0.5 |

Advanced: How can researchers address challenges in reproducing crystallographic data for this compound?

Methodological Answer:

Reproducibility issues stem from crystal polymorphism or disorder . Solutions include:

- Crystallization screening : Use 96-well plates with varied solvent mixtures (e.g., PEGs, alcohols).

- Data validation : Ensure CCDC deposition (e.g., CCDC 1234567) and cross-check unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 8.7 Å) .

- Twinned crystals : Apply TWINABS for data correction, reducing R-factor discrepancies by ~30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.